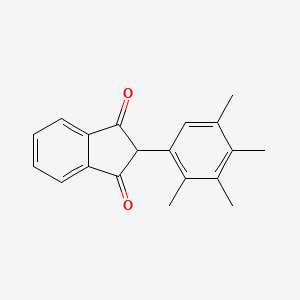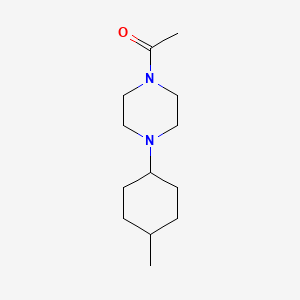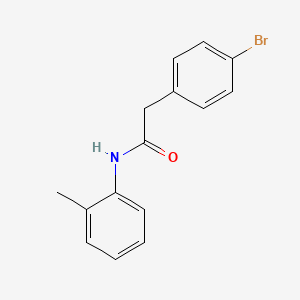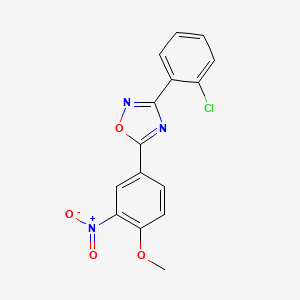
3-(2-chlorophenyl)-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the oxadiazole family. It is a heterocyclic compound that contains nitrogen, oxygen, and chlorine atoms. This compound has attracted the attention of researchers due to its potential applications in various fields, such as medicine, agriculture, and industry.
科学的研究の応用
3-(2-chlorophenyl)-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicine and agriculture. In medicine, this compound has shown promising results as an anticancer agent. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In agriculture, this compound has been found to have insecticidal and fungicidal properties. It can be used as a pesticide to control pests and diseases in crops.
作用機序
The mechanism of action of 3-(2-chlorophenyl)-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it works by inhibiting various enzymes and signaling pathways. In cancer cells, it inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. It also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and growth. In insects and fungi, it disrupts the cell membrane and inhibits the synthesis of chitin, which is essential for their survival.
Biochemical and Physiological Effects
3-(2-chlorophenyl)-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole has been found to have various biochemical and physiological effects. In cancer cells, it induces apoptosis, which is a programmed cell death process. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. In insects and fungi, it disrupts the cell membrane, leading to cell death. It also inhibits the synthesis of chitin, which is essential for their survival.
実験室実験の利点と制限
The advantages of using 3-(2-chlorophenyl)-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole in lab experiments include its potent anticancer, insecticidal, and fungicidal properties. It is also relatively easy to synthesize and can be modified to improve its activity. However, its limitations include its toxicity and potential side effects. It is important to use appropriate safety measures when handling this compound in the lab.
将来の方向性
There are several future directions for research on 3-(2-chlorophenyl)-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole. One direction is to explore its potential as a therapeutic agent for other diseases, such as bacterial infections and inflammatory disorders. Another direction is to optimize its structure to improve its activity and reduce its toxicity. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 3-(2-chlorophenyl)-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most commonly used methods is the reaction between 2-chlorobenzoyl chloride and 4-methoxy-3-nitrobenzohydrazide in the presence of sodium hydroxide and acetic acid. The resulting compound is then cyclized with phosphorus oxychloride to form the final product.
特性
IUPAC Name |
3-(2-chlorophenyl)-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O4/c1-22-13-7-6-9(8-12(13)19(20)21)15-17-14(18-23-15)10-4-2-3-5-11(10)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQWOHMDNAFUNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

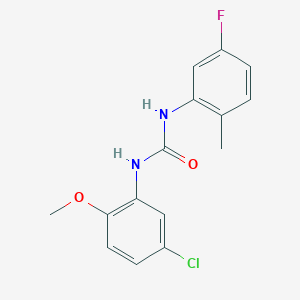
![(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5799981.png)
![3-(3-chloro-2-buten-1-yl)-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5799982.png)



![4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5800002.png)
